4-(Bromomethyl)-6-chloroquinoline

Chemoselective Synthesis Suzuki Coupling Building Block Orthogonality

4-(Bromomethyl)-6-chloroquinoline delivers unmatched sequential derivatization: the C4-bromomethyl group undergoes rapid, selective SN2 substitution (14-fold superior Br leaving group vs. Cl), followed by Suzuki coupling at C6-Cl. This regioisomeric precision is essential for 4-aryl-6-chloroquinoline anti-HBV agents (IC50 4.4–9.8 μM, competitive with tenofovir) and targeted covalent inhibitor warheads. The C6-chloro substituent alone contributes a 15–26% absolute increase in in vivo anti-inflammatory efficacy. Insist on 4-(Bromomethyl)-6-chloroquinoline—positional isomers fail to replicate biological activity. Request pricing for gram-to-kilogram custom synthesis.

Molecular Formula C10H7BrClN
Molecular Weight 256.52 g/mol
Cat. No. B8493313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-6-chloroquinoline
Molecular FormulaC10H7BrClN
Molecular Weight256.52 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C=C1Cl)CBr
InChIInChI=1S/C10H7BrClN/c11-6-7-3-4-13-10-2-1-8(12)5-9(7)10/h1-5H,6H2
InChIKeySSOYRIUWBWNOBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)-6-chloroquinoline: A Strategic Quinoline Intermediate for Targeted Synthesis


4-(Bromomethyl)-6-chloroquinoline (CAS not universally assigned; often confused with isomer 141848-62-6) is a heterocyclic building block belonging to the halogenated quinoline class [1]. It features a reactive bromomethyl group at the C4 position and a chloro substituent at C6, endowing it with differentiated reactivity for sequential derivatization [2]. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of HCV protease inhibitors and novel anti-infective agents [3].

Why 4-(Bromomethyl)-6-chloroquinoline Cannot Be Replaced by Common Analogs


Generic substitution of 4-(Bromomethyl)-6-chloroquinoline is inappropriate due to the precise electronic and steric requirements conferred by the bromomethyl group and the specific C6-chloro substitution pattern [1]. Replacing the reactive benzylic bromide with a simple methyl or chloromethyl group abrogates the desired nucleophilic substitution reactivity (Br is a significantly better leaving group than Cl), while positional isomers (e.g., 6-bromomethyl-4-chloroquinoline) exhibit altered electronic distributions profoundly affecting downstream biological activity and selectivity [2]. The quantitative evidence detailed below establishes exactly where this compound must be prioritized over its closest analogs.

4-(Bromomethyl)-6-chloroquinoline: Quantitative Differentiation Evidence Guide


Benzylic Bromide vs. Aryl Chloride Reactivity Synthon Selectivity

4-(Bromomethyl)-6-chloroquinoline possesses an orthogonal reactivity handle that its dehalogenated or incorrectly halogenated analogs lack. The benzylic bromide is highly susceptible to nucleophilic substitution, while the C6-chloro substituent participates in chemoselective palladium-catalyzed cross-couplings [1]. This orthogonality cannot be replicated by 4-(bromomethyl)quinoline (lacking the C6-chloro handle) or 4-chloromethyl-6-chloroquinoline (where the chloromethyl group is a poor leaving group). The relative leaving group ability of bromide compared to chloride is quantified at a ratio of 14:1 in heterolytic bond cleavage reactions [2], confirming a >10-fold kinetic advantage for bromomethyl over chloromethyl analogs.

Chemoselective Synthesis Suzuki Coupling Building Block Orthogonality

Positional Isomer Selectivity: 4- vs. 6-Bromomethyl Bioisosteric Differentiation

The spatial arrangement of the bromomethyl and chlorine substituents on the quinoline core is critical for biological target engagement. The 4-aryl-6-chloroquinoline motif, which can be derived from the target compound, has demonstrated direct anti-HBV activity, with optimized compounds achieving IC50 values as low as 4.4 μM against HBV DNA replication, comparable to the positive control tenofovir [1]. In contrast, the 6-(bromomethyl)-4-chloroquinoline isomer (CAS 141848-62-6) presents an inverted vector for derivatization that leads to compounds with distinct and generally inferior pharmacological profiles in antiviral assays . The fixed geometry of the 4-position substitution is essential for accessing the optimal ligand-target interaction surface.

Antiviral Activity HBV Structure-Activity Relationship

In Vivo Anti-inflammatory Potency Enhanced by C6-Chloro Substitution

The presence of a chlorine atom at the C6 position is not a passive structural feature; it is a driver of in vivo pharmacological performance. A series of acrylic acid ethyl esters derived from 4-(bromomethyl)quinolinones demonstrated that compounds with a C6-chloro substituent achieved 70–77% inhibition of inflammation in an in vivo rat adjuvant-induced arthritis model after 8 hours [1]. This contrasts sharply with their non-halogenated or C8-methyl substituted analogs, which managed only 51–55% inhibition over the same period. Thus, a generic 4-(bromomethyl)quinoline (lacking the C6-chloro) is expected to yield derivatives with approximately 30% lower in vivo anti-inflammatory efficacy.

Inflammation Analgesia Quinolinone Derivatives

4-(Bromomethyl)-6-chloroquinoline: High-Impact Application Scenarios


Scaffold Hopping in Anti-HBV Drug Discovery

Use 4-(Bromomethyl)-6-chloroquinoline as the core scaffold for synthesizing 4-aryl-6-chloroquinoline derivatives, which have shown IC50 values of 4.4–9.8 μM against HBV DNA replication, directly competitive with tenofovir [1]. This application is predicated on the evidence of positional isomer selectivity described in Section 3, where the 4-bromomethyl regioisomer is an absolute requirement for achieving the bioactive 4-aryl pharmacophore [2].

Chemoselective Sequential Derivatization for Targeted Covalent Inhibitors

Leverage the differentiated reactivity of the 4-(Bromomethyl)-6-chloroquinoline scaffold, where the bromomethyl group reacts via SN2 mechanisms to install a first functional moiety (e.g., a warhead for targeted covalent inhibition), followed by a Suzuki coupling at the C6-chloro position to introduce a binding element [3]. This strategy is justified by the quantitative 14-fold superior leaving group ability of bromide over chloride, ensuring the first substitution is rapid and selective [4].

Fragment-Based Drug Discovery (FBDD) with In Vivo Anti-inflammatory Profiles

Incorporate 4-(Bromomethyl)-6-chloroquinoline into fragment libraries designed to identify novel anti-inflammatory agents. The presence of the C6-chloro substituent is empirically linked to a 15-26% absolute increase in in vivo anti-inflammatory efficacy in rat models, as demonstrated by the performance of derived acrylic acid ethyl esters. Non-halogenated or C8-methyl quinoline fragments would be expected to produce significantly weaker hits in a whole-animal inflammation screen [2].

Quote Request

Request a Quote for 4-(Bromomethyl)-6-chloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.